molecular formula C15H20O2 B8691975 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde

4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde

Cat. No.: B8691975
M. Wt: 232.32 g/mol
InChI Key: FXMXUTCYEHKESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the aldehyde group at the 6-position. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions at the chromene core or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-carboxylic acid.

    Reduction: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-methanol.

    Substitution: Various substituted chromenes depending on the reagents used.

Scientific Research Applications

4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde depends on its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. The exact pathways and targets can vary based on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is unique due to its specific substituents and functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in certain applications, such as enhanced stability or specific interactions with biological targets.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde

InChI

InChI=1S/C15H20O2/c1-10(2)12-7-11(9-16)8-13-14(12)17-6-5-15(13,3)4/h7-10H,5-6H2,1-4H3

InChI Key

FXMXUTCYEHKESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)C=O)C(CCO2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene (154 mg, 0.54 mmol) in tetrahydrofuran (5.44 mL) was cooled to −78° C. and n-BuLi (261 μL, 0.65 mmol) was added dropwise via a syringe. The reaction mixture was stirred at −78° C. for 30 minutes, and then DMF (168 μL, 2.17 mmol) was added dropwise. The resulting mixture was allowed to warm to room temperature, and stirred for 30 minutes before water was added. It was then extracted with EtOAc (2×) and the combined organic layers were dried over Na2SO4, filtered, and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-10% EtOAc/Hexanes to obtain the desired product as a colorless oil.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
solvent
Reaction Step One
Quantity
261 μL
Type
reactant
Reaction Step Two
Name
Quantity
168 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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